4-(Pyridin-2-yl)pyrimidine
Overview
Description
“4-(Pyridin-2-yl)pyrimidine” is a compound that has been used in the design of privileged structures in medicinal chemistry . It has been employed in the synthesis of novel heterocyclic compounds with potential biological activities . The compound has a molecular formula of C9H7N3S .
Synthesis Analysis
The synthesis of “4-(Pyridin-2-yl)pyrimidine” involves a series of steps. A pyrimidine moiety exhibiting a wide range of pharmacological activities has been employed in the design of privileged structures in medicinal chemistry . To prepare libraries of novel heterocyclic compounds with potential biological activities, a series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized and their biological activities were evaluated .Molecular Structure Analysis
The molecular structure of “4-(Pyridin-2-yl)pyrimidine” is characterized by a pyrimidine ring attached to a pyridine ring . The dinuclear species exhibit a much stronger absorption, longer excited-state lifetimes and higher luminescence quantum yields than the mononuclear complexes .Chemical Reactions Analysis
The substitution effects of “4-(Pyridin-2-yl)pyrimidine” on the coordination reaction equilibria have been explored . The interactions between a series of the pprd-like ligands and [OV (O2)2 (H2O)]− or [OV (O2)2 (HOD)]− or [OV (O2)2 (D2O)]− (bpV) have been explored by a combination of multinuclear (1H, 13C, and 51V) magnetic resonance .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(Pyridin-2-yl)pyrimidine” include a molecular formula of C9H7N3S . The compound has an average mass of 189.237 Da and a monoisotopic mass of 189.036072 Da .Scientific Research Applications
OLED Applications
4-(Pyridin-2-yl)pyrimidine derivatives have been utilized in the synthesis of a new class of heteroleptic Ir(III) metal complexes. These complexes have shown potential in organic light-emitting diodes (OLEDs) applications, especially in the creation of high-performance sky-blue- and white-emitting OLEDs. The photophysical properties of these complexes were extensively studied, and they demonstrated high quantum yields and significant efficiency in OLEDs, contributing to the development of phosphorescent white OLEDs with stable pure-white emission (Chih‐Hao Chang et al., 2013).
Sensory Applications
4-Arylvinyl-2,6-di(pyridin-2-yl)pyrimidines have been studied for their metal cation complexation properties, which influence their optical properties. These compounds coordinate with a variety of metal ions, leading to notable shifts in absorption spectra and changes in emission spectra. They have been found to be potential candidates for sensory applications, particularly in detecting metal ions like Zn2+, Sn2+, and Ca2+ in aqueous solutions (C. Hadad et al., 2013).
Amplifiers of Phleomycin
Derivatives of 4-(Pyridin-2-yl)pyrimidine have been synthesized and evaluated as amplifiers of phleomycin against cultures of Escherichia coli. This study contributed to understanding the biological activity of these compounds in the context of antibiotic amplification (D. J. Brown et al., 1980).
NLO Applications
The pyrimidine ring, being a significant constituent in DNA and RNA, has been explored for its nonlinear optics (NLO) applications. A study focused on thiopyrimidine derivatives, including 4-thiopyrimidines, highlighted their potential in the field of NLO. This research bridges the gap between organic chemistry and technological applications in areas such as optoelectronics (A. Hussain et al., 2020).
pH Sensors
A study on 4-arylvinyl-2,6-di(pyridin-2-yl)pyrimidines demonstrated their potential as colorimetric and luminescent pH sensors. The presence of electron-donating groups in these compounds was shown to cause strong emission solvatochromism, indicating their suitability for pH sensing applications (C. Hadad et al., 2011).
Antiviral Properties
Research on 2-(3-alkoxy-1H-pyrazol-1-yl)pyrimidines, which are structurally related to 4-(Pyridin-2-yl)pyrimidine, has revealed notable antiviral properties. These compounds have been found effective against the measles virus and are believed to inhibit the cellular dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthetic pathway (H. Munier-Lehmann et al., 2015).
Coordination Chemistry
Studies involving 4-(Pyridin-2-yl)pyrimidine have contributed significantly to coordination chemistry, especially in the formation of novel complexes with transition metals. These studies have expanded our understanding of molecular structures and bonding in coordination complexes (Haibin Zhu et al., 2007).
Antimicrobial Activity
Pyrimidine salts, including those derived from 4-(Pyridin-2-yl)pyrimidine, have been synthesized and evaluated for their antibacterial and antifungal activities. These studies have provided insights into the potential use of these compounds in developing new antimicrobial agents (C. Mallikarjunaswamy et al., 2013).
Future Directions
The future directions for “4-(Pyridin-2-yl)pyrimidine” could involve further exploration of its potential biological activities . The compound could be developed into novel anti-fibrotic drugs . Additionally, the improved photophysical properties of the compound make it a promising candidate for hydrogen evolution .
properties
IUPAC Name |
4-pyridin-2-ylpyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3/c1-2-5-11-8(3-1)9-4-6-10-7-12-9/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNNOIWAELUWVRP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC=NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50401205 | |
Record name | 4-(pyridin-2-yl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50401205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Pyridin-2-yl)pyrimidine | |
CAS RN |
52997-82-7 | |
Record name | 4-(pyridin-2-yl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50401205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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